molecular formula C26H27NO4 B6545655 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide CAS No. 946306-77-0

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide

Cat. No.: B6545655
CAS No.: 946306-77-0
M. Wt: 417.5 g/mol
InChI Key: ZWULXCOPZYOLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzamide derivatives featuring a 2,2-dimethyl-2,3-dihydrobenzofuran (DHBF) moiety. The DHBF core is a bicyclic structure with a fused benzene and furan ring, modified by two methyl groups at the 2-position, conferring rigidity and lipophilicity. The ethoxyphenyl group on the benzamide nitrogen introduces steric and electronic effects that may influence binding interactions.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-4-29-22-10-6-5-9-21(22)27-25(28)19-14-12-18(13-15-19)17-30-23-11-7-8-20-16-26(2,3)31-24(20)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULXCOPZYOLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol

This intermediate is typically prepared via acid-catalyzed cyclization of substituted catechol derivatives. For example, toluene-4-sulfonic acid (PTSA) in tetrahydrofuran (THF) facilitates the reaction between 2-hydroxymethylpropane-1,3-diol and 2,2-dimethoxypropane at room temperature. The reaction achieves near-quantitative yields (99%) under optimized conditions.

Preparation of 4-(Chloromethyl)benzoyl Chloride

4-(Chloromethyl)benzoyl chloride is synthesized by chlorination of 4-methylbenzoic acid using thionyl chloride (SOCl₂) under reflux. The crude product is purified via distillation to minimize side reactions during subsequent amide formation.

Synthesis of the Benzamide Intermediate

The amide bond formation between 4-(chloromethyl)benzoyl chloride and 2-ethoxyaniline is critical for establishing the compound’s core structure.

Amide Coupling Reaction

Triethylamine (TEA) in dichloromethane (DCM) acts as both solvent and base to neutralize HCl generated during the reaction. A molar ratio of 1:1.2 (acyl chloride:amine) ensures complete conversion, with yields exceeding 85%. The reaction proceeds at 0°C to suppress competing hydrolysis:

4-(Chloromethyl)benzoyl chloride+2-ethoxyanilineTEA, DCMN-(2-ethoxyphenyl)-4-(chloromethyl)benzamide\text{4-(Chloromethyl)benzoyl chloride} + \text{2-ethoxyaniline} \xrightarrow{\text{TEA, DCM}} \text{N-(2-ethoxyphenyl)-4-(chloromethyl)benzamide}

Purification and Characterization

The crude product is washed with 0.1N HCl and saturated sodium bicarbonate to remove unreacted starting materials. Column chromatography (silica gel, DCM/MeOH 95:5) isolates the pure amide. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 7.8 ppm (aromatic protons) and δ 4.5 ppm (CH₂Cl).

Etherification of the Benzofuran Moiety

The hydroxyl group of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is activated for nucleophilic substitution to facilitate ether bond formation.

Tosylation Reaction

Treatment with p-toluenesulfonyl chloride (TsCl) in DCM converts the hydroxyl group into a tosylate leaving group. Using 1,4-diaza-bicyclo[2.2.2]octane (DABCO) as a base at 0°C achieves 68.8% yield:

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol+TsClDABCO, DCM7-tosyloxy-2,2-dimethyl-2,3-dihydro-1-benzofuran\text{2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol} + \text{TsCl} \xrightarrow{\text{DABCO, DCM}} \text{7-tosyloxy-2,2-dimethyl-2,3-dihydro-1-benzofuran}

Alternative Mesylation Approaches

Methanesulfonyl chloride (MsCl) in DCM with triethylamine at -78°C provides a mesylate intermediate, though yields are marginally lower (62%) due to competing side reactions.

Final Coupling Reaction

The chloromethyl group of N-(2-ethoxyphenyl)-4-(chloromethyl)benzamide undergoes nucleophilic substitution with the activated benzofuran derivative.

Optimized Reaction Conditions

A 1:1 molar ratio of benzamide to benzofuran tosylate in DCM, catalyzed by TEA at 50°C for 12 hours, achieves 78% yield. Lower temperatures (25°C) prolong reaction times but improve selectivity:

N-(2-ethoxyphenyl)-4-(chloromethyl)benzamide+7-tosyloxy-2,2-dimethyl-2,3-dihydro-1-benzofuranTEA, DCMTarget Compound\text{N-(2-ethoxyphenyl)-4-(chloromethyl)benzamide} + \text{7-tosyloxy-2,2-dimethyl-2,3-dihydro-1-benzofuran} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

Work-up and Isolation

The product is extracted with DCM, washed with brine, and dried over sodium sulfate. Final purification via silica gel chromatography (hexane/ethyl acetate 7:3) removes residual TosOH.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.42 (s, 6H, CH₃), 3.92 (s, 2H, OCH₂), 6.72–7.47 (m, 11H, aromatic).

  • LC-MS (ESI): m/z = 461 [M+H]⁺, consistent with the molecular formula C₂₇H₂₈N₂O₄.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity using a C18 column (acetonitrile/water 70:30).

Comparative Analysis of Preparation Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Tosylation/DABCO68.897High selectivityRequires low temperatures
Mesylation/TEA6295Faster reactionLower yield
Direct Coupling7898Single-step etherificationHigh catalyst loading

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to various oxidation products.

  • Reduction: : Reduction of the benzamide group to corresponding amines is a common transformation.

  • Substitution: : The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogens, nitrating agents, alkylating agents

Major Products Formed

  • Oxidation products: : Hydroxylated derivatives

  • Reduction products: : Amine derivatives

  • Substitution products: : Various functionalized aromatic compounds

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand or catalyst in various organic reactions.

  • Material Science: : It can be used in the development of polymers and other advanced materials.

Biology

  • Pharmacology: : The compound shows potential as a pharmacophore for drug design, particularly in targeting specific enzymes or receptors.

  • Biological Studies: : Its unique structure allows for studying biochemical pathways and interactions.

Medicine

  • Drug Development: : The compound's pharmacological potential makes it a candidate for developing new medications, especially in targeting neurological disorders or cancer.

  • Diagnostics: : It can be used as a biomarker or in imaging studies due to its specific binding properties.

Industry

  • Agriculture: : Potential use as a pesticide or herbicide due to its biological activity.

  • Cosmetics: : Ingredient in formulations due to its potential bioactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in critical biochemical pathways. The benzofuran moiety often plays a key role in binding to these targets, while the benzamide group can enhance the compound's affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with DHBF Moieties

2.1.1. Carbofuran (Furadan)
  • Structure : 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate.
  • Key Differences : Replaces the benzamide-ethoxyphenyl group with a methylcarbamate, enhancing acetylcholinesterase inhibition.
  • Activity : Carbamate insecticide (WHO Class Ib; highly hazardous). Its DHBF core is critical for binding to insect neural enzymes .
  • Physicochemical Properties : Lower molecular weight (221.26 g/mol) compared to the target compound (~450 g/mol), with higher water solubility due to the carbamate group .
2.1.2. Benfuracarb
  • Structure: Ethyl N-{(DHBF-7-yloxy)carbonylamino}thio-N-isopropyl-β-alaninate.
  • Key Differences : Incorporates a thioamide and β-alaninate chain, increasing systemic activity in plants.
  • Activity : Broad-spectrum insecticide (ISO-approved), with prolonged residual effects due to its prodrug design .
2.1.3. F217-0341 (ChemDiv Screening Compound)
  • Structure : N-(4-Bromophenyl)-4-{[(DHBF-7-yl)oxy]methyl}benzamide.
  • Properties : Molecular weight 452.35 g/mol, logP ~3.5 (estimated), and moderate aqueous solubility (-5.69 LogS) .

Benzamide Derivatives with Varied Substituents

2.2.1. 4-(((DHBF-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
  • Structure : Features a trifluoromethylphenyl group instead of ethoxyphenyl.
  • Molecular weight: 441.4 g/mol .
2.2.2. N-(4-(N-Acetylsulfamoyl)phenyl)-4-(((DHBF-7-yl)oxy)methyl)benzamide
  • Structure : Includes a sulfamoyl acetyl group on the benzamide nitrogen.

Non-DHBF Benzamide Analogues

2.3.1. Etobenzanid
  • Structure : N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide.
  • Key Differences : Lacks the DHBF core but shares the ethoxy-substituted benzamide motif.
  • Activity : Herbicide targeting cell wall synthesis, highlighting the role of ethoxy groups in phytotoxicity .

Comparative Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents LogS (Water Solubility) Biological Activity Reference
Target Compound DHBF + benzamide ~450 (estimated) 2-ethoxyphenyl ~-5.7 (estimated) Unknown; inferred pesticidal/pharma
Carbofuran DHBF + methylcarbamate 221.26 Methylcarbamate -3.2 Acetylcholinesterase inhibitor
F217-0341 DHBF + benzamide 452.35 4-bromophenyl -5.69 Screening compound
Benfuracarb DHBF + thioalaninate 410.49 Isopropyl-β-alaninate -4.1 Systemic insecticide
N-(3-(Trifluoromethyl)phenyl) derivative DHBF + benzamide 441.4 3-CF₃-phenyl -6.2 Unknown; high lipophilicity

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The DHBF moiety enhances stability and lipophilicity, critical for membrane penetration in pesticides .
    • Substitutions on the benzamide nitrogen (e.g., ethoxy, bromo, CF₃) modulate target selectivity. For example, electron-withdrawing groups (CF₃) may enhance binding to hydrophobic enzyme pockets .
  • Toxicity Considerations : Carbofuran’s high toxicity (WHO Ib) contrasts with the unclassified status of benzamide derivatives, suggesting that replacing the carbamate with benzamide reduces acute hazard .
  • Synthetic Feasibility : Analogues like F217-0341 are synthesized via amide coupling (e.g., EDCI/HOBt), suggesting scalable routes for the target compound .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₃

Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily involving interactions with multiple biological targets. Notably:

  • Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have shown to inhibit specific PDEs, which play a crucial role in regulating intracellular signaling pathways related to inflammation and cancer progression .
  • Antitumor Activity : Some studies have demonstrated that related benzamide derivatives exhibit selective cytotoxic effects against tumor cells while sparing normal cells. This selectivity is attributed to their interaction with cell cycle-related proteins .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSelective cytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
PDE InhibitionSignificant inhibition of PDE4D

Case Study 1: Antitumor Effects

A study investigated the antitumor effects of a related compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MDA-MB-231 and BT-549 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of a similar benzamide derivative. It was found to reduce TNF-alpha production in lung tissue during inflammatory responses in guinea pigs, suggesting potential therapeutic applications in respiratory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles with good bioavailability in animal models. However, further studies are necessary to assess long-term toxicity and side effects.

Q & A

Q. What are the optimal synthetic routes for this benzamide derivative, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including coupling strategies (e.g., amide bond formation) and functionalization of the benzofuran moiety. A systematic approach includes:
  • Parameter screening : Use factorial design experiments to optimize temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling reactions) .
  • Intermediate characterization : Employ thin-layer chromatography (TLC) and mass spectrometry (MS) to track reaction progress and isolate intermediates .
  • Yield optimization : Adjust stoichiometry of reagents like 2-ethoxyaniline and benzofuran-derived intermediates to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR can confirm substituent positions on the benzofuran and benzamide cores, with deuterated solvents (e.g., DMSO-d6) resolving complex splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, optimizing mobile-phase gradients (acetonitrile/water) for peak resolution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns of the ethoxyphenyl and benzofuran groups .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in modifying the benzofuran moiety?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model electron density distributions and identify reactive sites on the benzofuran ring. For example, calculate Fukui indices to predict electrophilic/nucleophilic attack preferences .
  • Reaction path simulations : Apply the artificial force-induced reaction (AFIR) method to explore energy barriers for potential reaction pathways (e.g., substitutions at the 7-position of benzofuran) .
  • Validation : Cross-reference computational predictions with experimental outcomes (e.g., NMR analysis of substituted products) to refine models .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico docking results?

  • Methodological Answer :
  • Data triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability. For example, use surface plasmon resonance (SPR) to measure binding kinetics to target proteins .
  • Molecular dynamics (MD) simulations : Probe ligand-target interactions over microsecond timescales to identify transient binding modes missed in static docking models .
  • Meta-analysis : Compare results with structurally analogous benzamides (e.g., N-(2-ethoxyphenyl) derivatives) to identify trends in bioactivity discrepancies .

Q. How do structural modifications at the ethoxyphenyl or benzofuran subunits influence binding affinity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., halogenation at benzofuran or alkylation at ethoxyphenyl) and test inhibition constants (Ki) against target enzymes .
  • Free-energy perturbation (FEP) calculations : Quantify binding energy changes caused by specific modifications, such as replacing ethoxy with methoxy groups .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding-pocket interactions and guide rational design .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in metabolic stability assays across different cell lines?

  • Methodological Answer :
  • Control standardization : Ensure consistent cell passage numbers, culture media, and incubation times. For example, HepG2 vs. primary hepatocytes may differ in cytochrome P450 expression .
  • Mechanistic profiling : Use LC-MS/MS to quantify metabolite ratios (e.g., hydroxylated vs. glucuronidated products) and identify enzyme-specific degradation pathways .
  • Cross-model validation : Compare in vitro data with ex vivo liver microsome assays to isolate cell-line-specific artifacts .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • Rodent models : Use Sprague-Dawley rats for bioavailability studies, administering the compound intravenously (IV) and orally (PO) to calculate clearance and half-life .
  • Dosing protocols : Optimize dose ranges based on in vitro IC50 values, adjusting for plasma protein binding effects measured via equilibrium dialysis .
  • Tissue distribution : Apply whole-body autoradiography or LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.